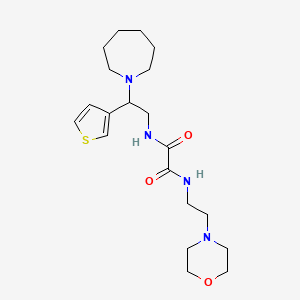
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide, also known as AZD8055, is a small molecule inhibitor of the mammalian target of rapamycin (mTOR) kinase. mTOR is a protein that plays a crucial role in regulating cell growth, proliferation, and survival, and is often overactive in cancer cells. AZD8055 has shown promise as a potential cancer therapy, and has been the subject of extensive scientific research.
作用機序
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide works by inhibiting the mTOR kinase, which is a key regulator of cell growth and proliferation. By inhibiting mTOR, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can block the growth and survival of cancer cells. Additionally, N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to induce autophagy, a process by which cells break down and recycle damaged or unwanted components. This can help to eliminate cancer cells and enhance the efficacy of other cancer therapies.
Biochemical and Physiological Effects:
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting mTOR and inducing autophagy, it can also inhibit the activity of other kinases, such as Akt and S6K. This can lead to a variety of downstream effects, including changes in gene expression, protein synthesis, and cell signaling. N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has also been shown to have anti-inflammatory effects, which may contribute to its efficacy as a cancer therapy.
実験室実験の利点と制限
One advantage of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is that it has shown efficacy against a wide range of cancer types, making it a promising candidate for further development as a cancer therapy. Additionally, it has been shown to enhance the efficacy of other cancer therapies, which could make it a valuable addition to combination therapies. However, one limitation of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is that it can have off-target effects on other kinases, which could lead to unwanted side effects. Additionally, its efficacy may be limited by the development of resistance in cancer cells.
将来の方向性
There are several potential future directions for research on N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide. One area of focus could be on developing combination therapies that incorporate N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide with other cancer therapies, such as chemotherapy or immunotherapy. Another area of focus could be on developing strategies to overcome resistance to N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide in cancer cells. Additionally, further research could be done to better understand the mechanisms of action of N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide and its effects on cell signaling and gene expression.
合成法
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can be synthesized using a multi-step process that involves several chemical reactions. The synthesis begins with the reaction of 2-(thiophen-3-yl)ethanamine and 1-bromohexane to form N-(2-(thiophen-3-yl)ethyl)hexan-1-amine. This intermediate is then reacted with 2-bromo-N-(2-(morpholino)ethyl)acetamide to form N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N-(2-(morpholino)ethyl)acetamide. Finally, this compound is reacted with oxalyl chloride and triethylamine to form N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide.
科学的研究の応用
N1-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide has been extensively studied for its potential as a cancer therapy. In preclinical studies, it has shown efficacy against a variety of cancer types, including breast, prostate, lung, and colon cancer. It has also been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
特性
IUPAC Name |
N'-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O3S/c25-19(21-6-9-23-10-12-27-13-11-23)20(26)22-15-18(17-5-14-28-16-17)24-7-3-1-2-4-8-24/h5,14,16,18H,1-4,6-13,15H2,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYQRSQKHNJQAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

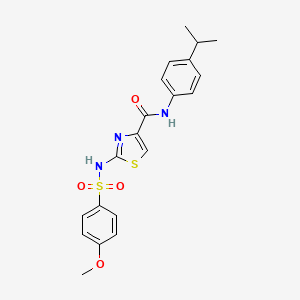
![(Z)-ethyl 2-((2-((4-methoxyphenyl)carbamoyl)-3H-benzo[f]chromen-3-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3020342.png)
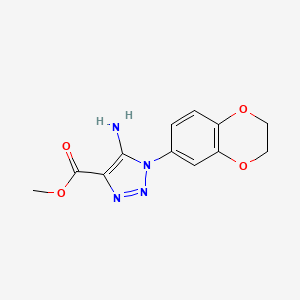
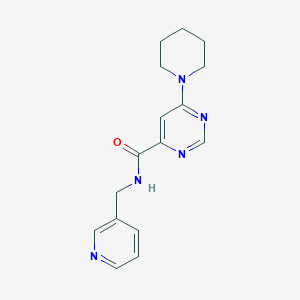
![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]propanoic acid](/img/structure/B3020350.png)
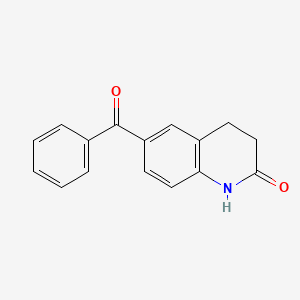
![ethyl 6-methyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3020352.png)
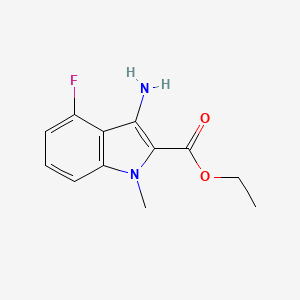
![2-Ethyl-5-((4-phenylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3020355.png)
![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-1-sulfonamide](/img/structure/B3020356.png)
![7'-Fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B3020358.png)
![[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2-ethylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B3020361.png)
![2-(4-isopropylphenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3020362.png)
![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3020363.png)